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molecular formula C13H11Cl B3249516 2-Chloro-1-methyl-4-phenylbenzene CAS No. 19482-08-7

2-Chloro-1-methyl-4-phenylbenzene

Cat. No. B3249516
M. Wt: 202.68 g/mol
InChI Key: KVNYALRENBPHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06573274B1

Procedure details

To a suspension of tetrakis(triphenylphosphine)palladium (213 mg) in toluene (7 ml) was added 2-chloro-4-iodotoluene (2.33 g) at room temperature. The mixture was stirred at room temperature for 30 min, and a solution of phenylboronic acid (1.35 g) in ethanol (2 ml) and 2 M aqueous sodium carbonate solution (9.25 ml) were added to this mixture, which was followed by reflux under heating. After 3 hr, the reaction mixture was cooled and the organic layer was separated. The aqueous layer was extracted with hexane (4 ml). The organic layers were combined, washed with saturated aqueous sodium hydrogen carbonate solution (4 ml) and saturated brine (4 ml), and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated. To the residue (2.11 g) were added hexane (10 ml) and silica gel (4 g) and the mixture was stirred at room temperature for 1 hr. Silica gel was filtered off and the filtrate was concentrated to give 2-chloro-4-phenyltoluene as a pale-brown oil (1.86 g, 99.4%).
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
9.25 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
213 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][C:3]=1[CH3:9].[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(C)C=CC=CC=1.C(O)C.C(=O)([O-])[O-].[Na+].[Na+].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=[CH:4][C:3]=1[CH3:9] |f:4.5.6,^1:38,40,59,78|

Inputs

Step One
Name
Quantity
2.33 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)I)C
Step Two
Name
Quantity
1.35 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
9.25 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
213 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by reflux
TEMPERATURE
Type
TEMPERATURE
Details
under heating
WAIT
Type
WAIT
Details
After 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with hexane (4 ml)
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate solution (4 ml) and saturated brine (4 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
To the residue (2.11 g) were added hexane (10 ml) and silica gel (4 g)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Silica gel was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 99.4%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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